Lipophilicity (LogP) Differential: 2‑Bromo-3-yl vs. Non‑Brominated and 5‑Bromo Analogs
The calculated LogP of the target compound is 2.5275, which represents a 43% increase in lipophilicity relative to the non‑brominated analog (LogP 1.765) and a 99% increase relative to the 5‑bromo‑2‑yl positional isomer (ACD/LogP 1.27). Higher LogP correlates with enhanced membrane permeability and blood–brain barrier penetration, a desirable trait for CNS‑targeted candidates. Conversely, the lower LogP of the 5‑bromo isomer would predict inferior passive diffusion and reduced CNS exposure . The 2‑bromo‑3‑yl configuration provides a balanced lipophilicity profile that avoids the excessive hydrophobicity (LogP >5) often associated with promiscuous binding and poor solubility.
| Evidence Dimension | Octanol/Water Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.5275 |
| Comparator Or Baseline | 1-(2-(Pyridin-3-yl)pyrrolidin-1-yl)ethanone (CAS 3000-78-0): LogP = 1.765; 1-(2-(5-Bromopyridin-2-yl)pyrrolidin-1-yl)ethanone (CAS 1316225-07-6): ACD/LogP = 1.27 |
| Quantified Difference | +0.76 (vs non‑Br) / +1.26 (vs 5‑Br isomer) |
| Conditions | Calculated LogP values derived from structure using standard partition coefficient algorithms |
Why This Matters
Lipophilicity directly impacts oral absorption, CNS penetration, and plasma protein binding; selecting the correct isomer ensures predictable pharmacokinetic behavior in preclinical development.
